6-Fluoroquinazolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

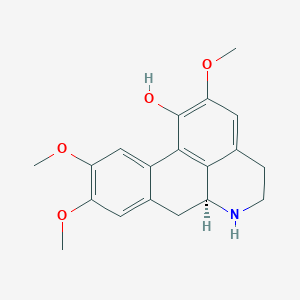

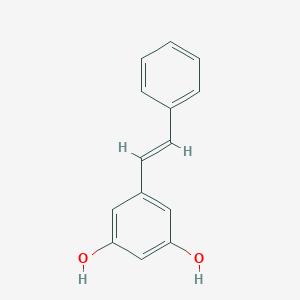

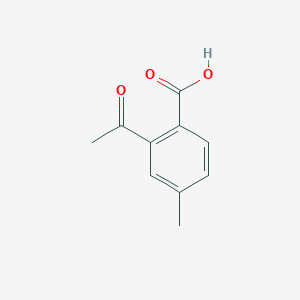

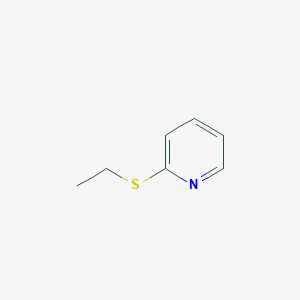

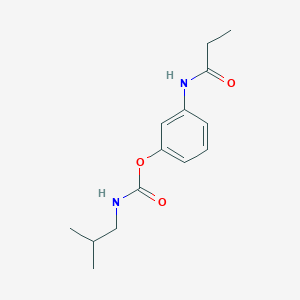

6-Fluoroquinazolin-4-ol and its derivatives have been the subject of various studies due to their potential as antimicrobial and antifungal agents, as well as their cytotoxic properties against cancer cell lines. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of agriculture and medicine. The presence of the fluorine atom in the quinazoline ring structure is a common feature that has been explored for its impact on biological activity and molecular interactions .

Synthesis Analysis

The synthesis of this compound derivatives typically involves a pharmacophore hybrid approach, where different moieties are attached to the quinazoline core to enhance biological activity. For instance, 1,3,4-oxadiazole thioether derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety have been synthesized and characterized using NMR and HRMS spectra, with some structures confirmed by single-crystal X-ray diffraction . Similarly, 1,2,4-triazole Mannich base derivatives and 1,2,4-triazole thioether derivatives have been designed and synthesized using molecular hybridization strategies . In the field of cancer research, halogenoanilino-6-bromoquinazolines and their fluorophenyl substituted derivatives have been synthesized to evaluate their potential as EGFR tyrosine kinase inhibitors . The synthesis of fluoroquinolone-based 4-thiazolidinones from lead molecules has also been reported . Additionally, the synthesis of 6-fluoroquinoline derivatives with antiplasmodial activity has been explored, with modifications to the quinoline ring to enhance activity against Plasmodium falciparum .

Molecular Structure Analysis

The molecular structures of these compounds are crucial for their biological activity. Single-crystal X-ray diffraction has been used to confirm the structures of several derivatives, providing insights into the molecular conformation and potential interaction sites for biological activity . The crystal structures of related compounds have also been reported, highlighting the role of fluorine in influencing intermolecular interactions and packing features in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the presence of the fluorine atom and the attached substituents. These compounds have been synthesized through various reactions, including cyclocondensation, nucleophilic attack, and condensation with acid chlorides or aromatic aldehydes . The introduction of fluorine into the quinazoline ring has been shown to affect the biological activity of the compounds, as seen in the synthesis of flumequine, an antibacterial agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as log P, log D, and ligand efficiency, have been calculated or determined experimentally to assess their drug-likeness and potential as therapeutic agents . The introduction of fluorine is known to affect the lipophilicity and bioavailability of pharmaceutical compounds, which is an important consideration in drug design . The crystal structure analysis provides further evidence of the impact of fluorine on the molecular properties of these compounds .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los derivados de quinazolina y quinazolinona, como el 6-Fluoroquinazolin-4-ol, han recibido una atención significativa en el campo del descubrimiento de fármacos debido a sus distintas actividades biofarmacéuticas . Se consideran productos químicos notables para la síntesis de diversas moléculas con importancia fisiológica y utilización farmacológica .

Aplicaciones antimicrobianas

Las quinazolinonas, incluyendo el this compound, se han investigado por sus propiedades antimicrobianas . Han mostrado resultados prometedores contra varias cepas bacterianas, abordando la creciente necesidad de desarrollar nuevos antibióticos para tratar bacterias resistentes .

Aplicaciones anticancerígenas

Las quinazolinonas se han estudiado por sus potenciales propiedades anticancerígenas . Se ha encontrado que exhiben un amplio espectro de actividades farmacológicas, incluidas las actividades antiinflamatorias, antituberculosas y antivirales .

Síntesis orgánica

This compound se ha utilizado en la síntesis de compuestos orgánicos. Exhibe alta perplejidad debido a su estructura compleja y ráfaga a través de sus diversas aplicaciones, como el descubrimiento de fármacos y la síntesis de compuestos orgánicos.

Aplicaciones antimaláricas

Las quinazolinonas, incluyendo el this compound, se han estudiado por sus propiedades antimaláricas . Se ha encontrado que son efectivos para tratar la malaria, una enfermedad causada por parásitos que ingresan al cuerpo a través de la picadura de un mosquito .

Aplicaciones anticonvulsivas

Las quinazolinonas también se han investigado por sus propiedades anticonvulsivas . Han mostrado resultados prometedores en el tratamiento de las convulsiones, un síntoma común de trastornos neurológicos como la epilepsia

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .

Result of Action

The result of the action of this compound is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .

Propiedades

IUPAC Name |

6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16499-56-2 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.